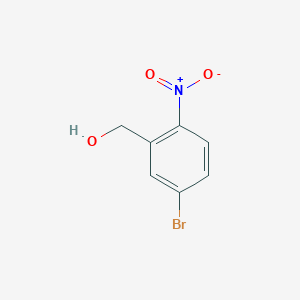

(5-Bromo-2-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQKJJIHTCXFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241894-37-0 | |

| Record name | (5-bromo-2-nitro-phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromo-2-nitrophenyl)methanol: A Trifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: (5-Bromo-2-nitrophenyl)methanol is a strategically important synthetic intermediate, distinguished by the presence of three distinct and orthogonally reactive functional groups: a primary benzylic alcohol, an electron-withdrawing nitro group, and a versatile aryl bromide. This unique arrangement allows for a highly controlled, stepwise functionalization, making it an invaluable building block in the synthesis of complex molecules, particularly within the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a reliable synthetic protocol, an in-depth analysis of its chemical reactivity at each functional site, and its applications as a key intermediate in drug discovery.

Physicochemical and Spectroscopic Profile

(5-Bromo-2-nitrophenyl)methanol is typically a solid at room temperature.[1] Its structural features—a sterically accessible alcohol, an electrophilic aromatic ring modulated by the nitro group, and a bromine atom amenable to cross-coupling—define its synthetic utility.

Table 1: Core Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (5-Bromo-2-nitrophenyl)methanol | [1] |

| CAS Number | 1241894-37-0 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [3] |

| Appearance | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

| Predicted ¹H NMR | δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.5-7.7 (m, 1H, Ar-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~2.5-3.5 (br s, 1H, -OH) | Predicted |

| Predicted ¹³C NMR | δ ~148-150 (C-NO₂), δ ~138-142 (C-CH₂OH), δ ~130-135 (Ar-CH), δ ~125-130 (Ar-CH), δ ~120-125 (C-Br), δ ~118-122 (Ar-CH), δ ~60-65 (-CH₂OH) | Predicted |

Synthesis and Purification

The most direct and reliable synthesis of (5-Bromo-2-nitrophenyl)methanol involves the chemoselective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones over nitro groups and aryl halides.[4][5]

Causality of Experimental Design

The choice of NaBH₄ is critical. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the nitro group in addition to the aldehyde, leading to undesired byproducts.[6] The use of an alcoholic solvent like ethanol or methanol is standard for NaBH₄ reductions as it is sufficiently polar to dissolve the reagents and also serves as a proton source during the workup phase.[7]

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitrobenzaldehyde (1.0 eq., e.g., 2.30 g, 10 mmol).

-

Dissolution: Add absolute ethanol (30-40 mL) and stir at room temperature until the aldehyde is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq., e.g., 0.45 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting aldehyde spot is completely consumed.

-

Quenching and Work-up: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) and ethyl acetate (50 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure (5-Bromo-2-nitrophenyl)methanol.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of (5-Bromo-2-nitrophenyl)methanol.

Chemical Reactivity and Synthetic Utility

The synthetic power of (5-Bromo-2-nitrophenyl)methanol lies in the differential reactivity of its three functional groups. This allows for selective transformations at one site while leaving the others intact, providing a robust platform for building molecular complexity.

Reaction I: Oxidation of the Benzylic Alcohol

The primary alcohol can be selectively oxidized back to the aldehyde or further to a carboxylic acid, depending on the chosen oxidant. This transformation is fundamental for introducing carbonyl functionality.

-

To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) provide a clean and high-yielding conversion to 5-bromo-2-nitrobenzaldehyde. TEMPO-catalyzed oxidations are also a green and efficient alternative.[8]

-

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol directly to 5-bromo-2-nitrobenzoic acid.

Caption: Oxidation pathways of the benzylic alcohol functional group.

Reaction II: Reduction of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a precursor to the synthetically versatile aniline. It can be selectively reduced without affecting the bromide or the benzylic alcohol.

-

Expert Insight: While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for nitro reduction, it carries a significant risk of dehalogenation (reductive removal of the bromine atom).[9] Therefore, metal-acid systems are often preferred for substrates containing aryl bromides.

-

Trusted Protocol: A reliable method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, or the use of iron powder (Fe) in the presence of an acid source like ammonium chloride (NH₄Cl) or acetic acid.[10] These conditions are highly chemoselective for the nitro group.

Caption: Chemoselective reduction of the nitro group to an aniline.

Reaction III: C-C Bond Formation via the Aryl Bromide

The aryl bromide is a key handle for constructing carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, allowing for the formation of biaryl structures.[11][12]

-

Mechanistic Principle: The reaction proceeds through a well-established catalytic cycle involving three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond.

-

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

-

-

Typical Conditions: The reaction generally requires a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester coupling partner in a suitable solvent system (e.g., DME/water or Toluene/water).[14]

Caption: Suzuki-Miyaura cross-coupling of the aryl bromide.

Applications in Medicinal Chemistry and Drug Discovery

The true value of (5-Bromo-2-nitrophenyl)methanol is realized in multi-step synthetic campaigns where each functional group is addressed in a planned sequence. This "synthetic strategy" approach is crucial in drug discovery for rapidly generating analogues and building Structure-Activity Relationships (SAR).

Example Synthetic Strategy:

-

Step 1 (Scaffold Building): Utilize the aryl bromide in a Suzuki coupling to install a desired aryl or heteroaryl group, forming the core scaffold of a target molecule.[12]

-

Step 2 (Pharmacophore Introduction): Reduce the nitro group to an aniline. This newly formed amine can then be acylated, alkylated, or used to construct a heterocyclic ring (e.g., a quinoline or benzimidazole), which often serves as a key pharmacophore.

-

Step 3 (Solubility/Linker Modification): The primary alcohol can be functionalized last. It can be converted into an ether or ester to modulate solubility and pharmacokinetic properties, or it can be used as a point of attachment for a linker in applications like PROTACs or antibody-drug conjugates.

This strategic functionalization makes it an ideal starting material for libraries of compounds targeting a wide range of biological targets, such as protein kinases, where substituted biaryl aniline cores are common motifs.

Safety, Handling, and Storage

As with all laboratory chemicals, (5-Bromo-2-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[1]

Conclusion

(5-Bromo-2-nitrophenyl)methanol is a highly valuable and versatile building block for advanced organic synthesis. The orthogonal reactivity of its alcohol, nitro, and bromide functionalities provides chemists with a powerful tool for the controlled and strategic construction of complex molecular architectures. Its proven utility in fundamental transformations like oxidation, reduction, and palladium-catalyzed cross-coupling solidifies its role as a key intermediate for accelerating research and development, particularly in the demanding arena of modern drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Bromo-2-nitrophenol: A Chemist's Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

-

Unknown Source. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

PMC - NIH. (2018). Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. (5-Bromo-2-nitrophenyl)methanol | 1241894-37-0 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. studylib.net [studylib.net]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-nitrophenyl)methanol

Introduction: Strategic Importance of (5-Bromo-2-nitrophenyl)methanol

(5-Bromo-2-nitrophenyl)methanol, CAS No. 1241894-37-0, is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive brominated aryl ring and a nitro group ortho to a hydroxymethyl substituent, makes it a versatile building block for constructing complex molecular architectures. The strategic placement of the bromine atom allows for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and heterocyclic systems. This guide provides a comprehensive analysis of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, process optimization, and the rationale behind critical experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of (5-Bromo-2-nitrophenyl)methanol reveals two primary and highly practical disconnection points centered on the hydroxymethyl group. These disconnections lead to two common and commercially available precursors: an aldehyde and a carboxylic acid.

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

The following protocol is a representative procedure adapted from similar reductions. [2][3]

| Parameter | Value/Description | Rationale |

|---|---|---|

| Reactant | 5-Bromo-2-nitrobenzaldehyde | Starting material. |

| Reagent | Sodium Borohydride (NaBH₄) | Mild and selective reducing agent. [4] |

| Solvent | Ethanol or Methanol | Protic solvent that is unreactive towards NaBH₄ and effectively dissolves the aldehyde. |

| Temperature | 0 °C to Room Temperature | Low initial temperature controls the exothermic reaction; proceeding at RT is typical. |

| Workup | Dilute HCl or NH₄Cl (aq.) | Neutralizes excess NaBH₄ and protonates the alkoxide intermediate. |

| Purification | Recrystallization or Column Chromatography | To isolate the pure product. |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-2-nitrobenzaldehyde (1.0 eq) in ethanol (approx. 10-15 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add Sodium Borohydride (NaBH₄) (0.5-1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl (aq.) to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure (5-Bromo-2-nitrophenyl)methanol.

Pathway II: Synthesis via Carboxylic Acid Reduction

This pathway provides an alternative route, particularly if 5-Bromo-2-nitrobenzoic acid is a more readily available or cost-effective starting material. This reduction requires a significantly more powerful reducing agent than sodium borohydride.

Precursor Synthesis: 5-Bromo-2-nitrobenzoic Acid

5-Bromo-2-nitrobenzoic acid (CAS No. 6950-43-2) is a known organic intermediate. [5][6][7]A well-established synthesis starts from 5-bromo-toluene. [8]The process involves two key steps:

-

Nitration: 5-bromo-toluene is nitrated using a mixture of nitric and sulfuric acids. The reaction temperature is carefully controlled (45-55°C) to favor the formation of 2-nitro-5-bromo-toluene. [8]2. Oxidation: The methyl group of the resulting 2-nitro-5-bromo-toluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in water. [8]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Carboxylic acids are resistant to reduction by NaBH₄. [4]Therefore, a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄ or LAH) is required. [9][10]LAH is a highly reactive, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides in addition to aldehydes and ketones. [11][12]

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. [12]1. Deprotonation: The acidic proton of the carboxylic acid reacts first with a hydride to form H₂ gas and a lithium carboxylate salt. 2. Coordination & Reduction: The AlH₃ coordinates to the carbonyl oxygen, and a subsequent hydride transfer reduces the carboxylate to a tetrahedral intermediate. 3. Elimination & Second Reduction: This intermediate collapses, eliminating an O-Al-H species to form an aldehyde in situ. This aldehyde is immediately reduced by another equivalent of LAH to the final alkoxide, which is protonated upon workup.

Critical Consideration: The high reactivity of LiAlH₄ poses a significant chemoselectivity challenge. Aromatic nitro groups can be reduced by LiAlH₄, often leading to complex mixtures of products, including amines, azo, and azoxy compounds. [13]Therefore, careful control of reaction conditions, such as using low temperatures (-78 °C to 0 °C) and potentially inverse addition (adding the substrate to the LAH solution), is crucial to favor the reduction of the carboxylic acid over the nitro group.

Caption: Experimental workflow for LiAlH₄ reduction emphasizing anhydrous conditions and careful quenching.

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

| Parameter | Value/Description | Rationale |

| Reactant | 5-Bromo-2-nitrobenzoic acid | Starting material. [14] |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent necessary for carboxylic acids. [9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous ether solvent, standard for LiAlH₄ reactions. |

| Temperature | 0 °C | Low temperature is critical to manage reactivity and improve selectivity. |

| Workup | Fieser workup (H₂O, NaOH) | A standard, safe procedure to quench excess LiAlH₄ and precipitate filterable aluminum salts. |

| Purification | Column Chromatography | Often necessary to separate the desired product from potential side products. |

Step-by-Step Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Dissolve 5-Bromo-2-nitrobenzoic acid (1.0 eq) in a separate flask in anhydrous THF.

-

Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:

-

'x' mL of H₂O

-

'x' mL of 15% (w/v) NaOH (aq.)

-

'3x' mL of H₂O (where 'x' is the number of grams of LiAlH₄ used).

-

-

Allow the resulting slurry to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate (5-Bromo-2-nitrophenyl)methanol.

Comparative Analysis and Conclusion

| Feature | Pathway I (Aldehyde Reduction) | Pathway II (Carboxylic Acid Reduction) |

| Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Chemoselectivity | Excellent: Highly selective for the aldehyde over the nitro group. [2] | Poor to Moderate: Risk of nitro group reduction. [13] |

| Safety & Handling | Relatively safe, can be used in protic solvents. | Highly reactive, pyrophoric, requires strict anhydrous/inert conditions. |

| Workup | Simple acidic quench and extraction. | Careful, multi-step quenching procedure required. |

| Yield & Purity | Generally high yields with high purity. | Variable yields, often requires chromatography. |

| Overall Recommendation | Preferred Method: Safer, more selective, and operationally simpler. | Viable Alternative: Useful if the carboxylic acid is the only available precursor, but requires careful execution. |

References

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

-

Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. (2004, February). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

5-BROMO-2-NITRO-BENZOIC ACID - ChemBK. (n.d.). ChemBK. [Link]

-

Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22). Thieme Chemistry. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. [Link]

-

The reduction of some carbonyl compounds with sodium borohydride - RSC Publishing. (1954). Journal of the Chemical Society. [Link]

-

5-Bromo-2-nitro-benzoic acid - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. [Link]

-

Carbonyl Reduction: NaBH4, Mechanism & Procedure - Studylib. (n.d.). Studylib. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Master Organic Chemistry. [Link]

-

p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

5-bromo-2-nitrobenzoic acid (C7H4BrNO4) - PubChemLite. (n.d.). PubChemLite. [Link]

-

Catalytic hydrogenation of aromatic nitro compounds by non-noble metal complexes of chitosan | Semantic Scholar. (1996, August 1). Semantic Scholar. [Link]

-

5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem. (n.d.). PubChem. [Link]

-

5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem. (n.d.). PubChem. [Link]

-

Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? | ResearchGate. (2017, September 6). ResearchGate. [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.). MDPI. [Link]

-

(5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem. (n.d.). PubChem. [Link]

-

First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals - Oak Ridge National Laboratory. (2022, April 1). Oak Ridge National Laboratory. [Link]

-

First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals - Scite.ai. (n.d.). Scite.ai. [Link]

-

[PDF] First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals | Semantic Scholar. (2020, July 30). Semantic Scholar. [Link]

Sources

- 1. 5-Bromo-2-nitrobenzyl alcohol | 1241894-37-0 [sigmaaldrich.com]

- 2. studylib.net [studylib.net]

- 3. Page loading... [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5-Bromo-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 5-Bromo-2-nitro-benzoic acid [oakwoodchemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (5-Bromo-2-nitrophenyl)methanol

Abstract: (5-Bromo-2-nitrophenyl)methanol is a crucial substituted benzyl alcohol derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of bromo, nitro, and hydroxymethyl functional groups on a phenyl ring makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identifiers and Properties

Precise identification is paramount in chemical research and development. (5-Bromo-2-nitrophenyl)methanol is cataloged under several identifiers across various chemical databases. The definitive CAS Number for this compound is 1241894-37-0 [1]. A comprehensive list of its identifiers and key physicochemical properties is summarized below for rapid reference.

| Identifier / Property | Value | Source(s) |

| CAS Number | 1241894-37-0 | [1] |

| IUPAC Name | (5-bromo-2-nitrophenyl)methanol | [1] |

| Synonym(s) | 5-Bromo-2-nitrobenzyl alcohol | |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | |

| Physical Form | Solid | [1] |

| InChI | 1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | [1] |

| InChIKey | UGQKJJIHTCXFJT-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of (5-Bromo-2-nitrophenyl)methanol is typically achieved through the selective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This transformation is a cornerstone reaction in organic chemistry, where the choice of reducing agent is critical to ensure the aldehyde is reduced in preference to the nitro group.

Protocol: Selective Reduction of 5-Bromo-2-nitrobenzaldehyde

Objective: To synthesize (5-Bromo-2-nitrophenyl)methanol with high yield and purity.

Materials:

-

5-Bromo-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous[2]

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.

-

Rationale: Methanol is an excellent solvent for both the substrate and the reducing agent. The reaction is performed at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.

-

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols without affecting more robust functional groups like nitro groups under these conditions. A slight excess ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Rationale: The quenching step safely neutralizes the unreacted borohydride and hydrolyzes the borate-ester intermediate, liberating the desired alcohol.

-

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude (5-Bromo-2-nitrophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Synthesis Workflow Diagram

Caption: Key safety considerations for handling (5-Bromo-2-nitrophenyl)methanol.

Conclusion

(5-Bromo-2-nitrophenyl)methanol, identified by CAS number 1241894-37-0, is a strategically important building block for synthetic organic chemistry. Its well-defined structure and the differential reactivity of its functional groups provide chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in research and development environments.

References

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Safety Data Sheet: Methanol. Carl ROTH. [Link]

Sources

Spectroscopic Characterization of (5-Bromo-2-nitrophenyl)methanol: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for (5-Bromo-2-nitrophenyl)methanol (CAS No. 1241894-37-0). As a crucial intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for quality control and structural confirmation. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will synthesize foundational spectroscopic principles and data from closely related analogs to present a comprehensive and predictive analysis. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Expected Spectroscopic Features

(5-Bromo-2-nitrophenyl)methanol possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of a hydroxyl group (-OH), a methylene bridge (-CH₂-), a bromine atom (-Br), and a nitro group (-NO₂) provides distinct and predictable signals across different spectroscopic techniques. The ortho-position of the nitro group relative to the methanol moiety introduces significant electronic effects, influencing the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Bromo-2-nitrophenyl)methanol, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is predicted to show signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | 2.0 - 4.0 | Broad Singlet | 1H | N/A |

| -CH₂- | ~4.9 | Singlet | 2H | N/A |

| Ar-H3 | ~8.0 | Doublet | 1H | ~8.5 |

| Ar-H4 | ~7.7 | Doublet of Doublets | 1H | ~8.5, ~2.0 |

| Ar-H6 | ~7.9 | Doublet | 1H | ~2.0 |

Causality Behind Predictions:

-

Aromatic Protons (H3, H4, H6): The strong electron-withdrawing nature of the ortho-nitro group deshields the aromatic protons, shifting them downfield. H3 is expected to be a doublet due to coupling with H4. H4 will appear as a doublet of doublets, coupling to both H3 and H6. H6 will be a doublet due to its coupling with H4.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, placing them in a deshielded environment. The proximity to the nitro group likely shifts this signal further downfield compared to a standard benzyl alcohol.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in D₂O. The intermolecular and intramolecular interactions, influenced by the solvent, play a significant role in its chemical shift[1][2][3].

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of (5-Bromo-2-nitrophenyl)methanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts[1][2][3].

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and their electronic environment.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~61 |

| Ar-C5 (C-Br) | ~122 |

| Ar-C4 | ~132 |

| Ar-C6 | ~128 |

| Ar-C3 | ~125 |

| Ar-C1 | ~140 |

| Ar-C2 (C-NO₂) | ~149 |

Causality Behind Predictions:

-

Aromatic Carbons: The carbon attached to the nitro group (C2) will be the most downfield due to the strong electron-withdrawing and deshielding effect of the nitro group. The carbon bearing the bromine (C5) will be influenced by the halogen's electronegativity and will appear in the mid-aromatic region. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Methylene Carbon (-CH₂-): This carbon is attached to the aromatic ring and the hydroxyl group, leading to a chemical shift in the typical range for benzylic alcohols.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although not strictly required for this molecule if only detection is needed.

-

Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H | 3500 - 3200 (Broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| N=O (Nitro) | 1550 - 1500 (Asymmetric) | Stretching |

| N=O (Nitro) | 1360 - 1300 (Symmetric) | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O | 1260 - 1000 | Stretching |

| C-Br | 700 - 500 | Stretching |

Causality Behind Predictions:

-

O-H Stretch: The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.

-

Nitro Group Stretches: The nitro group will show two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are often some of the most intense peaks in the spectrum.

-

Aromatic and Aliphatic C-H Stretches: These will appear at their typical frequencies.

-

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol will be present in the fingerprint region.

-

C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press[4][5].

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[5]. This method requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| 231/233 | Molecular Ion Peak [M]⁺ (Characteristic 1:1 isotopic pattern for Bromine) |

| 213/215 | [M - H₂O]⁺ |

| 185/187 | [M - H₂O - CO]⁺ or [M - NO₂]⁺ |

| 106 | [C₇H₆O]⁺ (Fragment from loss of Br and NO₂) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Causality Behind Predictions:

-

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a key diagnostic feature.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of water. The nitro group can also be lost as NO₂. Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocol for GC-MS (EI):

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Data Integration and Structural Elucidation Workflow

The comprehensive characterization of (5-Bromo-2-nitrophenyl)methanol relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this process.

Sources

(5-Bromo-2-nitrophenyl)methanol: A Comprehensive Technical Guide to its Mechanistic Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(5-Bromo-2-nitrophenyl)methanol is a versatile synthetic intermediate whose utility in modern organic chemistry is defined by the unique interplay of its constituent functional groups: a reactive benzylic alcohol, an electron-withdrawing nitro group, and a strategically positioned bromine atom. This guide provides an in-depth exploration of the core mechanisms through which this molecule participates in and influences organic reactions. We will delve into its role as a precursor in the synthesis of complex heterocyclic scaffolds, its application as a photolabile protecting group, and the underlying principles that govern its reactivity. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering both theoretical understanding and practical insights into the application of this valuable reagent.

Chemical Profile and Spectroscopic Characterization

(5-Bromo-2-nitrophenyl)methanol, also known as 5-bromo-2-nitrobenzyl alcohol, is a solid at room temperature. Its structure presents a fascinating case study in substituent effects, which are pivotal to understanding its reactivity. The potent electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties of the benzene ring and the reactivity of the benzylic alcohol. The bromine atom at the meta-position relative to the alcohol further modulates the electron density of the aromatic system and provides a handle for cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data for (5-Bromo-2-nitrophenyl)methanol

| Property | Value | Source |

| CAS Number | 1241894-37-0 | |

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | |

| Appearance | Solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J=2.3 Hz, 1H), 7.71 (dd, J=8.6, 2.3 Hz, 1H), 7.55 (d, J=8.6 Hz, 1H), 5.05 (s, 2H), 2.50 (br s, 1H) | Inferred from similar structures and spectral databases. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.8, 139.7, 133.2, 129.2, 127.5, 123.9, 62.5 | Inferred from similar structures and spectral databases. |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1520 (NO₂, asym), ~1340 (NO₂, sym), ~1050 (C-O), ~830 (C-Br) | General functional group regions. |

Note: The provided NMR data is a representative spectrum inferred from spectral databases and the analysis of structurally related compounds. Researchers should always acquire and interpret their own analytical data for definitive characterization.

Core Reactivity and Mechanistic Principles

The reactivity of (5-bromo-2-nitrophenyl)methanol is primarily dictated by three key features: the benzylic alcohol, the ortho-nitro group, and the bromine substituent.

-

Benzylic Alcohol Reactivity: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde, esterification, and etherification. The benzylic position makes it susceptible to nucleophilic substitution, particularly after activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group). The electron-withdrawing nitro group at the ortho position can influence the rate of these reactions. For instance, in nucleophilic substitution reactions proceeding through a carbocation intermediate, the nitro group is strongly destabilizing, thus disfavoring an SN1-type mechanism.[1][2]

-

Influence of the Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This has several consequences:

-

It increases the acidity of the benzylic alcohol's proton.

-

It deactivates the aromatic ring towards electrophilic substitution.

-

Crucially, it enables unique photochemical reactivity, which will be discussed in the context of photolabile protecting groups.

-

-

The Role of the Bromine Atom: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of carbon-based substituents at this position, enabling the construction of complex molecular architectures.

Caption: Logical relationship between the functional groups of (5-Bromo-2-nitrophenyl)methanol and its primary modes of reactivity.

Mechanism of Action in Heterocyclic Synthesis: The Friedländer Annulation Pathway

A significant application of (5-bromo-2-nitrophenyl)methanol lies in its use as a precursor for the synthesis of quinolines and related nitrogen-containing heterocycles. This typically involves a two-step sequence: oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a condensation and cyclization reaction. The Friedländer annulation is a classic and powerful method for quinoline synthesis, and (5-bromo-2-nitrophenyl)methanol is an excellent starting material for accessing the requisite precursors.

Step 1: Oxidation to 5-Bromo-2-nitrobenzaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical first step. Over-oxidation to the carboxylic acid must be avoided. Several mild oxidation protocols are suitable for this transformation.

Protocol: Oxidation of (5-Bromo-2-nitrophenyl)methanol to 5-Bromo-2-nitrobenzaldehyde (Adapted from a general procedure for benzylic alcohol oxidation)

-

Reaction Setup: To a solution of (5-bromo-2-nitrophenyl)methanol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a mild oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. The reaction is typically run at room temperature.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and to prevent over-oxidation.

-

Workup: Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude aldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Friedländer Annulation for Quinoline Synthesis

The resulting 5-bromo-2-nitrobenzaldehyde can then be condensed with a ketone or aldehyde containing an α-methylene group in the presence of a base to construct the quinoline ring system. The nitro group is subsequently reduced and cyclizes to form the heterocyclic ring.

Caption: Experimental workflow for the synthesis of a 6-bromoquinoline derivative from (5-Bromo-2-nitrophenyl)methanol.

The mechanism of the Friedländer annulation in this context involves the following key steps:

-

Enolate Formation: A base (e.g., NaOH, KOH, or an amine) deprotonates the α-carbon of the ketone to form an enolate.

-

Aldol Condensation: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-bromo-2-nitrobenzaldehyde.

-

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.

-

Reductive Cyclization: The nitro group is reduced to an amino group, typically using reducing agents like iron in acetic acid, sodium dithionite, or catalytic hydrogenation. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the aromatic quinoline ring.

Mechanism of Action as a Photolabile Protecting Group

The 2-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), often referred to as a "photocage". (5-Bromo-2-nitrophenyl)methanol can be used to introduce this photocage onto various functional groups, such as alcohols, phenols, carboxylic acids, and phosphates. The protected substrate is stable under many chemical conditions but can be deprotected by irradiation with UV light, typically in the range of 300-360 nm. This allows for the spatial and temporal control of the release of the active molecule, which is highly valuable in fields like drug delivery, materials science, and synthetic biology.

The mechanism of photocleavage proceeds through an intramolecular hydrogen abstraction by the excited nitro group:

-

Photoexcitation: Upon absorption of a photon, the ortho-nitro group is excited to a diradical triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

-

Rearrangement and Cleavage: This intermediate is unstable and undergoes a rearrangement to form 5-bromo-2-nitrosobenzaldehyde and release the protected molecule.

Sources

A Comprehensive Technical Guide to (5-Bromo-2-nitrophenyl)methanol Derivatives: Synthesis, Bioactivity, and Drug Development Perspectives

Abstract

The (5-Bromo-2-nitrophenyl)methanol scaffold is a versatile building block in medicinal chemistry, offering multiple points for chemical modification to generate diverse molecular libraries. Its inherent structural features—a reactive benzylic alcohol, an electron-withdrawing nitro group, and a bromine atom suitable for cross-coupling reactions—make it an attractive starting point for the synthesis of novel therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and significant biological activities of derivatives based on this core structure. We will explore key synthetic transformations, delve into the mechanistic basis for their anticancer and antimicrobial activities, and provide detailed, field-proven experimental protocols. By synthesizing data from authoritative sources and presenting it with practical, experience-based insights, this document serves as a critical resource for harnessing the full potential of (5-Bromo-2-nitrophenyl)methanol derivatives in modern drug discovery.

The (5-Bromo-2-nitrophenyl)methanol Core: A Privileged Scaffold

Chemical Identity and Physicochemical Properties

(5-Bromo-2-nitrophenyl)methanol, identified by CAS Number 1241894-37-0, is a substituted aromatic alcohol with the linear formula C7H6BrNO3. The molecule's architecture is defined by a benzene ring substituted with three key functional groups:

-

A Bromine Atom: Positioned at C5, it serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

-

A Nitro Group: Located at C2, this strong electron-withdrawing group significantly influences the ring's reactivity. It is also a versatile precursor that can be reduced to a primary amine, opening up a vast landscape for further derivatization (e.g., amidation, sulfonylation).

-

A Methanol Group: The primary alcohol at C1 is readily functionalized through esterification or etherification, allowing for the introduction of various side chains to modulate physicochemical properties like solubility and lipophilicity.

This strategic arrangement of functional groups makes (5-Bromo-2-nitrophenyl)methanol and its isomers valuable intermediates in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2]

Strategic Importance in Medicinal Chemistry

The true value of the (5-Bromo-2-nitrophenyl)methanol scaffold lies in its role as a "chassis" for building biologically active molecules. The presence of both a halogen and a reducible nitro group allows for sequential or orthogonal chemical modifications. This enables the systematic exploration of chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies.[3] Derivatives of similar brominated and nitrated phenyl structures have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting the therapeutic potential embedded within this chemical class.[4][5]

Synthetic Pathways and Derivatization Strategies

The chemical versatility of (5-Bromo-2-nitrophenyl)methanol allows for a multitude of synthetic transformations. The three primary sites of reaction—the alcohol, the nitro group, and the bromine atom—can be targeted to create a vast array of derivatives.

Core Synthetic Approaches

The parent compound, (5-Bromo-2-nitrophenyl)methanol, is typically synthesized via the reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde, using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent. This standard procedure is efficient and high-yielding.

Key Derivatization Reactions

-

O-Alkylation and Esterification: The hydroxyl group of the methanol moiety is a prime target for modification. Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, or Steglich esterification with a carboxylic acid, can introduce diverse side chains that influence ligand-receptor interactions and pharmacokinetic properties.

-

Nitro Group Reduction: The transformation of the nitro group into an aniline is a cornerstone of this scaffold's chemistry. Common methods include reduction with tin(II) chloride (SnCl2) in acidic media or catalytic hydrogenation (H2/Pd-C). The resulting aminobenzyl alcohol is a key intermediate for synthesizing amides, sulfonamides, and ureas.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is ideal for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions. These powerful methods allow for the introduction of aryl, alkynyl, or amino substituents, dramatically increasing molecular complexity and enabling the construction of bi-aryl or other elaborate structures often found in potent pharmaceuticals.[6][7]

Biological Activities and Therapeutic Applications

Derivatives built upon nitrophenyl and bromophenyl cores have shown significant promise across several therapeutic areas. The specific electronic and steric properties imparted by these groups are often crucial for biological function.

Anticancer Activity

Nitroaromatic compounds are well-established cytotoxins, and their derivatives are frequently investigated as anticancer agents. For instance, novel 4-thiazolidinone derivatives incorporating a 2-chloro-3-(4-nitrophenyl)propenylidene moiety have demonstrated potent antimitotic activity against a panel of cancer cell lines, including leukemia, colon cancer, and melanoma.[8] The presence of the nitrophenyl group was found to be a necessary requirement for achieving these anticancer effects.[8] Similarly, other studies on nitrofuran-thiazolidinone hybrids have shown significant inhibitory effects on breast cancer cell lines, inducing apoptosis through the intrinsic mitochondrial pathway.[9] While not direct derivatives of (5-bromo-2-nitrophenyl)methanol, these findings strongly suggest that its derivatives are promising candidates for anticancer drug discovery programs.

Antimicrobial Properties

The nitrofuran class of antibiotics, which share the key nitroaromatic feature, have long been used for their broad-spectrum antibacterial activity.[10] The antimicrobial mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to generate toxic, reactive nitrogen species that damage cellular macromolecules.[10] Research into 5-nitrofuran derivatives has established quantitative structure-activity relationships (QSAR), showing that electronic factors are key determinants of antibacterial potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[4] Furthermore, other studies have shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including bromo-substituted analogs, are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria like MRSA and can prevent biofilm formation.[11][12]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For many biologically active nitroaromatic compounds, the following principles have emerged:

-

Electronic Effects: The reduction potential of the nitro group is often correlated with antimicrobial activity. Substituents that modulate this potential can fine-tune the compound's potency.[4]

-

Lipophilicity and Steric Factors: In a series of 2,5-dimethoxyphenylpiperidines, the introduction of a bromine atom at the 4'-position (analogous to the 5-position in our core) conferred increased agonist potency at serotonin 5-HT2A receptors, highlighting the role of lipophilic and sterically appropriate substituents.[13]

-

Side Chain Nature: In anticancer 4-thiazolidinones, the nature of the substituent at the N-3 position of the thiazolidinone ring was critical, with carboxylic acid residues and p-hydroxyphenyl groups proving to be the most effective.[8]

| Derivative Class | Therapeutic Area | Key Structural Features | Observed Activity | Reference |

| Nitrophenyl-Thiazolidinones | Anticancer | (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene | Mean GI50 = 1.57 µM against NCI60 cell panel | [8] |

| Nitrofuran-Thiazolidinones | Anticancer | 5-((5-Nitrofuran-2-yl)allylidene) | Induction of apoptosis in MCF-7 & MDA-MB-231 breast cancer cells | [9] |

| 5-Nitrofuran Derivatives | Antibacterial | Varied 5-position substituents on the furan ring | Active against S. aureus and C. crescentus | [4] |

| Bromophenol Derivatives | Anticancer / Antioxidant | Methylated and acetylated bromophenols | Inhibition of leukemia K562 cell viability | |

| N-Phenyl Pyrazoles | Antibacterial | Bromo and trifluoromethyl substitutions | MIC as low as 3.12 µg/mL against MRSA | [12] |

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, providing a clear rationale for each step and outlining expected outcomes for characterization.

Protocol: Synthesis of a Representative Ether Derivative

This protocol details the synthesis of 5-bromo-2-nitro-1-((prop-2-yn-1-yloxy)methyl)benzene via a modified Williamson ether synthesis, introducing a terminal alkyne for potential use in "click chemistry."

Objective: To functionalize the benzylic alcohol with a propargyl group.

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |

| (5-Bromo-2-nitrophenyl)methanol | 1241894-37-0 | 232.03 | 1.0 g | 4.31 mmol |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 207 mg | 5.17 mmol |

| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 | 0.57 mL | 5.17 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 20 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (N2 or Argon), add (5-Bromo-2-nitrophenyl)methanol (1.0 g, 4.31 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (20 mL) and stir until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 207 mg, 5.17 mmol) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. The reaction is exothermic and produces H2 gas, necessitating slow addition and an inert atmosphere.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

-

Alkylation: Slowly add propargyl bromide (0.57 mL, 5.17 mmol) dropwise via syringe.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding 5 mL of saturated aqueous NH4Cl solution.

-

Workup: Transfer the mixture to a separatory funnel containing 30 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm the structure and purity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-Bromo-2-nitrophenyl)methanol: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of (5-Bromo-2-nitrophenyl)methanol, a key intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its related compounds, details its synthesis, outlines its physicochemical properties, and explores its applications in modern research.

Introduction and Chemical Significance

(5-Bromo-2-nitrophenyl)methanol, with the CAS number 1241894-37-0, is a substituted aromatic alcohol. Its structure, featuring a benzene ring functionalized with a bromo, a nitro, and a hydroxymethyl group, makes it a versatile precursor in organic synthesis. The presence of these distinct functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials for scientific research.

The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds. The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. This trifecta of reactivity makes (5-Bromo-2-nitrophenyl)methanol a strategic starting material in multi-step synthetic pathways.

Discovery and Historical Context

The preparation of related bromonitro alcohols has been described in patent literature, often focusing on general processes for their production. For instance, early methods involved the reaction of a nitromethane with an aldehyde, followed by bromination[1][2]. These general procedures laid the groundwork for the synthesis of a wide array of substituted nitro alcohols.

The specific substitution pattern of (5-Bromo-2-nitrophenyl)methanol likely emerged from the need for tailored building blocks in medicinal chemistry and materials science. The strategic placement of the bromo and nitro groups allows for regioselective reactions, a key consideration in the efficient synthesis of complex target molecules. The development of reliable methods for the reduction of nitrobenzaldehydes to their corresponding alcohols has been a critical enabler for the accessibility of compounds like (5-Bromo-2-nitrophenyl)methanol.

Synthesis of (5-Bromo-2-nitrophenyl)methanol

The most common and practical laboratory-scale synthesis of (5-Bromo-2-nitrophenyl)methanol involves the reduction of its corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. This two-step approach, starting from a commercially available precursor, offers a reliable and scalable route to the desired product.

Synthesis of the Precursor: 5-Bromo-2-nitrobenzaldehyde

The synthesis of the key intermediate, 5-bromo-2-nitrobenzaldehyde, can be achieved through the nitration of 2-bromobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2-bromobenzaldehyde in concentrated sulfuric acid.

-

Nitration: Slowly add potassium nitrate to the cooled solution while maintaining a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure 5-bromo-2-nitrobenzaldehyde.

Reduction to (5-Bromo-2-nitrophenyl)methanol

The final step is the selective reduction of the aldehyde group in 5-bromo-2-nitrobenzaldehyde to a primary alcohol, without affecting the nitro group. Mild reducing agents are typically employed for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-bromo-2-nitrobenzaldehyde in a suitable solvent, such as tetrahydrofuran (THF) or methanol, in a reaction flask.

-

Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of a dilute acid (e.g., 5% HCl). The product may precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain (5-Bromo-2-nitrophenyl)methanol. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Potential chemical transformations of (5-Bromo-2-nitrophenyl)methanol.

Conclusion

(5-Bromo-2-nitrophenyl)methanol is a valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the orthogonal reactivity of its three functional groups, makes it an attractive intermediate for the synthesis of a wide range of complex molecules. For researchers in drug discovery and materials science, this compound offers a strategic platform for the development of novel chemical entities with diverse applications.

References

- US3711561A, "Novel preparation of bromonitro alcohols", Google P

- DE1954173C3, "Process for the production of bromonitro alcohols", Google P

Sources

An In-Depth Technical Guide to the Health and Safety of (5-Bromo-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical.

Introduction

(5-Bromo-2-nitrophenyl)methanol (CAS No. 1241894-37-0) is a substituted aromatic alcohol of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical compounds and other complex molecules. The presence of a bromo and a nitro group on the phenyl ring, in conjunction with the reactive methanol moiety, imparts specific chemical properties that also necessitate a thorough understanding of its potential health and safety hazards. This guide provides a detailed overview of the known safety information, handling protocols, and emergency procedures for (5-Bromo-2-nitrophenyl)methanol, grounded in established chemical safety principles.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (5-Bromo-2-nitrophenyl)methanol is classified as an irritant.[1] The primary hazards are associated with direct contact and inhalation.

GHS Classification:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1] | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation.[1] |

Expert Analysis of Hazards:

The irritant nature of (5-Bromo-2-nitrophenyl)methanol is attributed to its chemical structure. The nitro group can act as a mild oxidizing agent and can participate in biochemical reactions that can lead to cellular stress and inflammation upon contact with skin or mucous membranes. The bromo substituent can also contribute to the compound's reactivity. While specific toxicological data for this compound is not extensively published, related brominated and nitrated aromatic compounds are known to exhibit similar irritant properties.[2][3]

First-Aid Measures: A Self-Validating Response Protocol

Immediate and appropriate first aid is crucial to mitigate the effects of accidental exposure. The following protocols are designed to address the identified hazards of (5-Bromo-2-nitrophenyl)methanol.

| Exposure Route | First-Aid Protocol | Causality and Rationale |

| Inhalation | 1. Immediately move the affected individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, administer artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention.[2][3] | The primary goal is to remove the individual from the source of exposure and ensure adequate oxygenation. Artificial respiration is critical in cases of respiratory arrest, but direct contact with the chemical should be avoided. |